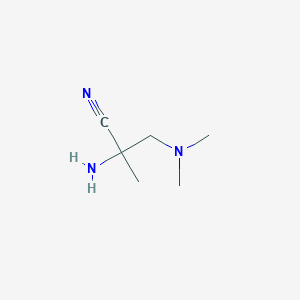

2-Amino-3-(dimethylamino)-2-methylpropanenitrile

描述

Nomenclature and Classification

2-Amino-3-(dimethylamino)-2-methylpropanenitrile is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions, reflecting its structural components through a precise descriptive framework. The compound carries the Chemical Abstracts Service registry number 1248160-72-6, providing a unique identifier within chemical databases and regulatory systems. This systematic nomenclature clearly delineates the presence of an amino group at the second carbon position, a dimethylamino substituent at the third carbon, a methyl group also at the second carbon, and a nitrile functional group extending from the first carbon of the propane backbone.

The compound falls within multiple overlapping classification systems that reflect its diverse functional group composition. Primarily, it belongs to the nitrile class of organic compounds, characterized by the presence of the cyano group with its carbon-nitrogen triple bond. Simultaneously, it is classified as an amine due to the presence of both primary amino and tertiary dimethylamino functionalities. More specifically, the compound represents an aliphatic amine, as the amino groups are attached to saturated carbon atoms rather than aromatic systems. Within the specialized category of aminonitriles, this compound exemplifies the alpha-aminonitrile subclass, where the amino functionality is positioned alpha to the nitrile group, creating unique reactivity patterns that distinguish these compounds from other nitrile-containing molecules.

The molecular formula C6H13N3 indicates a relatively compact structure containing six carbon atoms, thirteen hydrogen atoms, and three nitrogen atoms. This composition reflects the presence of multiple nitrogen-containing functional groups within a short carbon chain, creating a molecule with significant potential for diverse chemical transformations. The molecular weight of 127.18 grams per mole positions this compound within the range typical for small organic building blocks used in synthetic chemistry applications.

Historical Context in Aminonitrile Research

The study of aminonitriles extends back more than 130 years, representing one of the longest-continuous areas of investigation in organic chemistry. The historical significance of aminonitriles stems from their role as crucial intermediates in the synthesis of amino acids and nitrogen-containing heterocycles, compounds that possess fundamental biological importance. This extended period of scientific interest has established aminonitriles as a cornerstone of preparative organic chemistry, with research spanning multiple generations of chemists across different countries and research institutions.

The foundational work in aminonitrile chemistry began with the discovery of the Strecker reaction in 1850, when Adolph Strecker successfully synthesized glycine and alanine through the treatment of formaldehyde and acetaldehyde with aqueous solutions of ammonia and hydrocyanic acid. This groundbreaking synthetic methodology established the paradigm for aminonitrile formation through the sequential formation of imines followed by cyanide addition, ultimately leading to amino acid products upon hydrolysis. The Strecker reaction has since been extended to include ketones and various amine sources, broadening the scope of accessible aminonitrile structures.

Subsequent developments in aminonitrile chemistry included important modifications such as the Zelinskii-Stadnikov variation, which replaced volatile hydrocyanic acid and ammonia with more manageable mixtures of alkali metal cyanides and ammonium salts. The Tiemann modification introduced alternative reagent addition sequences that often resulted in improved yields, attributed to the participation of alpha-hydroxynitriles as intermediates. The Knoevenagel-Bucherer method further expanded synthetic accessibility by enabling the preparation of primary and secondary alpha-aminonitriles under aqueous conditions with ammonium or alkylammonium salts.

The historical trajectory of aminonitrile research has also intersected with fundamental questions about the origin of life. Recent investigations have explored the possibility of prebiological synthesis of simple aminonitriles such as aminoacetonitrile in interstellar environments and under conditions simulating the primitive Earth atmosphere. These studies connect modern aminonitrile chemistry with cosmochemical and astrobiological research, demonstrating the continued relevance of these compounds in contemporary scientific inquiry. The Miller-Urey experiments, which simulated early Earth conditions and successfully produced amino acids from simple inorganic precursors, exemplify how aminonitrile chemistry bridges laboratory synthesis with fundamental questions about chemical evolution.

Structural Significance in Organic Chemistry

The molecular architecture of this compound exhibits several structurally significant features that distinguish it within the broader landscape of organic chemistry. The compound contains a quaternary carbon center at the second position, bearing both an amino group and a methyl substituent while also serving as the attachment point for the propanenitrile backbone. This quaternary carbon configuration creates steric constraints that influence both the compound's conformational preferences and its reactivity patterns in chemical transformations.

The presence of both primary and tertiary amino functionalities within the same molecule creates opportunities for selective chemical modifications based on the differential reactivity of these nitrogen centers. The primary amino group at the second carbon position exhibits typical nucleophilic character and can participate in condensation reactions, acylation processes, and other transformations characteristic of primary amines. In contrast, the tertiary dimethylamino group at the third carbon position displays distinct reactivity patterns, being less nucleophilic due to steric hindrance but potentially more basic due to the electron-donating effects of the methyl substituents.

The nitrile functional group contributes additional synthetic versatility through its capacity for hydrolysis to carboxylic acids, reduction to primary amines, and participation in cycloaddition reactions leading to heterocyclic products. The proximity of the nitrile group to the amino functionalities creates potential for intramolecular interactions that may influence both the compound's physical properties and its chemical behavior. These structural features collectively position this compound as a multifunctional building block capable of participating in diverse synthetic transformations.

The branched nature of the carbon skeleton, with methyl and dimethylamino substituents extending from the main chain, creates a three-dimensional molecular geometry that differs significantly from linear aminonitriles. This structural complexity influences the compound's potential for participation in stereoselective reactions and its utility as a chiral building block in asymmetric synthesis applications. The multiple nitrogen atoms within the structure also provide numerous coordination sites for potential metal-catalyzed transformations, expanding the scope of chemical reactions accessible to this compound.

Relationship to Other Aminonitrile Compounds

This compound exists within a diverse family of aminonitrile compounds that vary in their carbon chain lengths, substitution patterns, and functional group arrangements. A systematic comparison reveals both structural similarities and crucial differences that influence the chemical properties and synthetic utility of related compounds. The examination of structurally related aminonitriles provides insights into structure-activity relationships and helps define the unique characteristics of this particular compound.

Within the immediate structural family, 2-Amino-3-(dimethylamino)-2-methylpentanenitrile represents a closely related compound with an extended carbon chain. This homolog possesses the molecular formula C8H17N3 and molecular weight of 155.24 grams per mole, differing primarily in the presence of an ethyl group rather than a hydrogen at the terminal position. The structural comparison demonstrates how chain length modifications influence molecular weight and potentially alter physical properties such as solubility and volatility while maintaining the core functional group arrangement.

The relationship to simpler aminonitrile structures, such as 2-(dimethylamino)-2-methylpropanenitrile, illustrates the impact of additional amino substitution. This related compound, with molecular formula C6H12N2 and molecular weight 112.17 grams per mole, lacks the additional amino group present in the target compound. The comparison highlights how the introduction of additional nitrogen functionality increases both molecular complexity and potential synthetic utility while maintaining the fundamental aminonitrile framework.

Aromatic aminonitrile analogs, such as 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile, demonstrate the extension of aminonitrile chemistry into aryl-substituted systems. This compound, with molecular weight 256.73 grams per mole as the hydrochloride salt, incorporates aromatic substitution that fundamentally alters electronic properties and potential biological activity compared to the aliphatic system. The structural comparison emphasizes how aminonitrile scaffolds can accommodate diverse substitution patterns while maintaining their characteristic reactivity.

The following table summarizes key structural and molecular data for related aminonitrile compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C6H13N3 | 127.18 | Primary and tertiary amino groups, methyl branch |

| 2-Amino-3-(dimethylamino)-2-methylpentanenitrile | C8H17N3 | 155.24 | Extended carbon chain, dual amino functionalities |

| 2-(Dimethylamino)-2-methylpropanenitrile | C6H12N2 | 112.17 | Single tertiary amino group, simplified structure |

| 3-(Dimethylamino)-2-methylpropanenitrile | C6H12N2 | 112.17 | Positional isomer with altered substitution pattern |

| 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile | C12H16N2O2 | 220.27 | Aromatic substitution, methoxy functionalities |

The positional relationships among these compounds reveal important structure-property correlations within the aminonitrile family. The positioning of amino groups relative to the nitrile functionality influences both the electronic properties of the molecules and their potential for participating in cyclization reactions to form heterocyclic products. These structural relationships demonstrate the systematic nature of aminonitrile chemistry and provide a framework for understanding how molecular modifications influence chemical behavior and synthetic utility.

属性

IUPAC Name |

2-amino-3-(dimethylamino)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3/c1-6(8,4-7)5-9(2)3/h5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCAWIDJUWFMBJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-Amino-3-(dimethylamino)-2-methylpropanenitrile, commonly referred to as DMAPN, is a compound of interest in various biological and pharmaceutical applications. Its structure, featuring a nitrile group and a dimethylamino moiety, suggests potential interactions with biological systems. This article reviews the biological activity of DMAPN, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The molecular formula of DMAPN is C₇H₁₄N₂. The compound's structure can be represented as follows:

DMAPN exhibits biological activity primarily through its interaction with various receptors and enzymes. It is hypothesized to function as an inhibitor of certain kinases and as a modulator of neurotransmitter systems. The following mechanisms have been proposed based on recent studies:

- Inhibition of Kinases : DMAPN has been shown to inhibit specific protein kinases that play critical roles in cellular signaling pathways, particularly those involved in metabolic regulation.

- Neurotransmitter Modulation : The dimethylamino group may facilitate interactions with neurotransmitter receptors, potentially influencing synaptic transmission.

Biological Activity and Pharmacological Effects

Research indicates that DMAPN possesses several notable biological activities:

- Antidiabetic Effects : In vivo studies have demonstrated that DMAPN can improve insulin sensitivity in models of diet-induced obesity. This effect is mediated through the modulation of glucose metabolism and enhancement of insulin signaling pathways .

- Antimicrobial Properties : Some studies suggest that DMAPN exhibits antimicrobial activity against various pathogens, making it a candidate for further exploration in antibiotic development .

Table 1: Summary of Biological Activities

Case Studies

-

Antidiabetic Study :

A study conducted on diet-induced obesity (DIO) mice showed that administration of DMAPN resulted in significant improvements in glucose tolerance tests. Mice treated with DMAPN displayed lower baseline glucose levels and improved insulin sensitivity compared to control groups . -

Antimicrobial Evaluation :

In vitro assays demonstrated that DMAPN exhibited inhibitory effects against several bacterial strains, suggesting its potential utility as an antimicrobial agent. Further exploration into its mechanism revealed that it may disrupt bacterial cell wall synthesis .

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that DMAPN is well absorbed with a favorable distribution profile across tissues. Toxicological assessments have shown that it possesses a relatively low toxicity profile at therapeutic doses, although further studies are needed to fully characterize its safety profile.

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Bioavailability | ~70% |

| Half-life | 4 hours |

| Peak plasma concentration | 1.5 µM |

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between 2-amino-3-(dimethylamino)-2-methylpropanenitrile and related compounds:

Structural and Functional Insights

Electronic Effects: The target compound’s dual amino and dimethylamino groups create a polarized electronic environment, enhancing hydrogen-bonding interactions compared to simpler analogs like 3-(dimethylamino)-2-methylpropanenitrile . This property may improve its performance in coordination chemistry or as a catalyst ligand. In contrast, 3-(dimethylamino)-2-phenylacrylonitrile () exhibits extended π-conjugation due to the phenyl group, favoring applications in optoelectronics or photoresponsive materials .

This contrasts with 2-[(dimethylamino)methyl]-3-hydroxy-3-phenylpropanenitrile (), where the hydroxy and phenyl groups dominate steric and solubility profiles .

For example, β-heteroaryl-α,β-didehydro-α-amino acid derivatives () are synthesized via acetic acid-catalyzed reactions between cyanoethenyl precursors and aromatic amines .

Reactivity and Applications: demonstrates that dimethylamino-containing compounds like 2-(dimethylamino) ethyl methacrylate exhibit lower reactivity in resin polymerization compared to ethyl 4-(dimethylamino) benzoate. This suggests that the target compound’s amino group could further modulate reactivity in polymer systems . Brominated derivatives (e.g., ) highlight the role of halogen substituents in enhancing bioactivity or material stability .

Research Findings and Data

Hydrogen-Bonding and Crystal Packing

- details hydrogen-bonding networks in a structurally related nitrile, (Z)-2-amino-3-[(E)-4-(dimethylamino)-2-ethoxy-benzylideneamino]-2-butenedinitrile. The compound forms intermolecular N–H∙∙∙N bonds (distance: ~3.40 Å) and layered stacking (interlayer distance: 3.403 Å). Similar interactions are anticipated for the target compound, influencing its crystallinity and solubility .

Thermal and Physical Properties

- Substituted malononitriles () exhibit melting points ranging from 72°C to 165°C, dependent on aryl substituents. The target compound’s branched structure may elevate its melting point compared to linear analogs .

准备方法

Nucleophilic Substitution Method

One common laboratory and industrial approach involves the substitution of a chlorine atom in 2-chloro-2-methylpropanenitrile with a dimethylamino group. This reaction typically proceeds under basic conditions to facilitate the displacement of the halogen.

| Parameter | Typical Conditions |

|---|---|

| Starting material | 2-chloro-2-methylpropanenitrile |

| Nucleophile | Dimethylamine |

| Base | Sodium hydroxide or potassium carbonate |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) |

| Temperature | Ambient to moderate heating (25–80 °C) |

| Reaction time | Several hours (varies with scale and conditions) |

This method yields this compound by nucleophilic attack on the electrophilic carbon bearing the chlorine, followed by substitution.

Catalytic Amination Method

Another effective approach is the catalytic amination of 2-methylpropanenitrile with dimethylamine in the presence of a catalyst such as palladium on carbon (Pd/C). This method offers high selectivity and yield.

| Parameter | Typical Conditions |

|---|---|

| Starting material | 2-methylpropanenitrile |

| Amination agent | Dimethylamine |

| Catalyst | Palladium on carbon (Pd/C) |

| Solvent | Often polar solvents or neat conditions |

| Temperature | Elevated (e.g., 60–120 °C) |

| Pressure | Atmospheric to moderate hydrogen pressure |

| Reaction time | Few hours |

The catalytic process facilitates the formation of the dimethylamino group via amination, providing a cleaner reaction profile with fewer by-products.

Industrial Production Methods

Industrial synthesis favors continuous flow processes to ensure consistent quality, high throughput, and efficient heat and mass transfer. Fixed-bed reactors loaded with catalysts such as Pd/C or other transition metals are common.

| Aspect | Industrial Practice |

|---|---|

| Reactor type | Fixed-bed continuous flow reactors |

| Catalyst | Palladium-based or other heterogeneous catalysts |

| Reaction monitoring | Online analytical tools (e.g., HPLC, GC) |

| By-product control | Optimized reaction parameters to minimize side reactions |

| Solvent recovery | Recycling of solvents and reagents |

| Environmental impact | Reduced waste and emissions via process intensification |

Industrial methods emphasize process control to maximize yield and purity while minimizing environmental footprint.

Research Findings and Optimization

Research has demonstrated that reaction parameters such as temperature, pressure, catalyst loading, and solvent choice significantly affect the yield and selectivity of this compound synthesis.

- Temperature: Moderate heating (60–80 °C) balances reaction rate and selectivity.

- Catalyst: Pd/C catalysts provide high activity; catalyst support and particle size influence performance.

- Solvent: Polar aprotic solvents enhance nucleophilicity of dimethylamine and stabilize transition states.

- Base: Use of mild bases prevents side reactions such as hydrolysis of nitrile.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Catalyst | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Nucleophilic Substitution | 2-chloro-2-methylpropanenitrile | Dimethylamine, Base | None | Ambient to 80 °C, hours | Simple, well-established | Possible side reactions, longer reaction time |

| Catalytic Amination | 2-methylpropanenitrile | Dimethylamine | Pd/C | 60–120 °C, atmospheric pressure | High selectivity, cleaner reaction | Requires catalyst, higher temperature |

| Continuous Flow Industrial | Halogenated nitriles or nitriles | Dimethylamine | Pd-based catalysts | Controlled temperature and pressure | Scalable, efficient, environmentally friendly | Requires specialized equipment |

Additional Notes

- The compound's preparation often involves careful control of pH and reaction atmosphere to prevent hydrolysis or polymerization of nitrile groups.

- Post-synthesis purification typically involves distillation or crystallization depending on product form.

- Recycling of solvents and reagents is standard in industrial settings to reduce waste.

常见问题

Q. Basic Stability Protocol

- Temperature control : Store at –20°C in airtight, amber vials to prevent photodegradation.

- pH buffering : Use phosphate-buffered saline (pH 7.4) to avoid hydrolysis of the nitrile group.

- Lyophilization : For aqueous solutions, lyophilize and reconstitute fresh before use.

Reference : Stability considerations for nitriles are inferred from and .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。